![molecular formula C29H28N2O11S B15122988 1-(R)-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid](/img/structure/B15122988.png)
1-(R)-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropanesulfonimidoyl group attached to a nitrobenzene ring, combined with a butanedioic acid derivative. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid involves multiple steps, starting with the preparation of the cyclopropanesulfonimidoyl group and the nitrobenzene ring. The cyclopropanesulfonimidoyl group can be synthesized through the reaction of cyclopropylamine with sulfonyl chloride under basic conditions. The nitrobenzene ring is typically prepared through nitration of benzene using a mixture of concentrated sulfuric acid and nitric acid.
The final step involves the coupling of the cyclopropanesulfonimidoyl group with the nitrobenzene ring, followed by the addition of the butanedioic acid derivative. This step requires careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes described above, with optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas and a metal catalyst, or sodium borohydride.
Substitution: The sulfonimidoyl group can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide or sulfonate esters.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: As a probe for studying enzyme-catalyzed reactions involving sulfonimidoyl groups.
Medicine: As a potential drug candidate for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonimidoyl group can act as a reactive moiety, forming covalent bonds with nucleophilic residues in the active site of enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar compounds to 1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid include other sulfonimidoyl derivatives and nitrobenzene compounds These compounds share similar chemical properties and reactivity patterns but may differ in their specific applications and biological activities
Conclusion
1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for study, with applications ranging from organic synthesis to medicinal chemistry. Further research into its properties and applications will likely uncover new and exciting uses for this compound.
特性
分子式 |
C29H28N2O11S |
|---|---|
分子量 |
612.6 g/mol |
IUPAC名 |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;cyclopropyl-imino-(4-nitrophenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C20H18O8.C9H10N2O3S/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;10-15(14,9-5-6-9)8-3-1-7(2-4-8)11(12)13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-4,9-10H,5-6H2 |
InChIキー |
WPCALJOCXUWVDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CC1S(=N)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15122906.png)
![4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122923.png)
![4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122938.png)

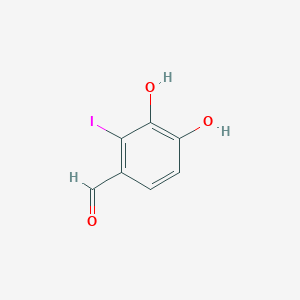
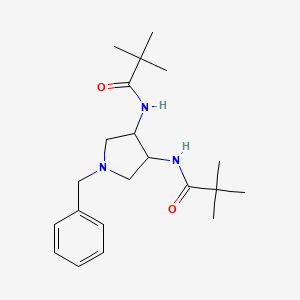
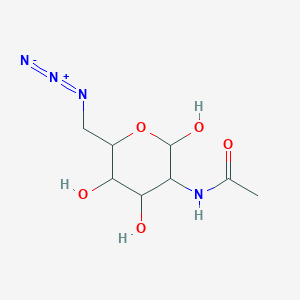
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)
![2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B15122974.png)
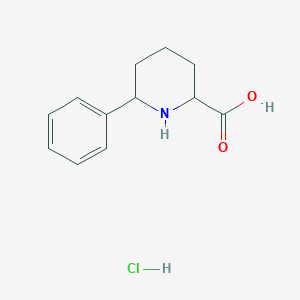
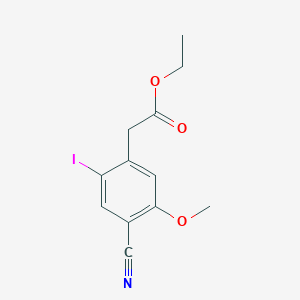
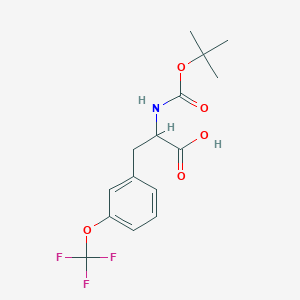
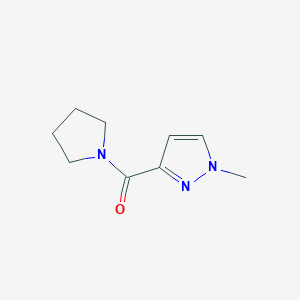
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)
